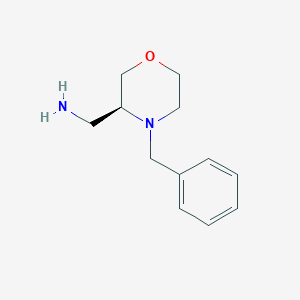

(S)-(4-Benzylmorpholin-3-yl)methanamine

Description

Significance of Chiral Morpholine (B109124) Scaffolds in Organic Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of bioactive compounds and FDA-approved drugs. rsc.orge3s-conferences.org Its utility stems from its unique physicochemical and conformational properties. nih.gov The presence of a weakly basic nitrogen and an oxygen atom imparts a well-balanced hydrophilic-lipophilic profile, which can improve properties like blood solubility and brain permeability in drug candidates. nih.govacs.org

Chiral morpholines, which possess one or more stereocenters, are particularly valuable in drug discovery. semanticscholar.org The specific three-dimensional arrangement of substituents on the morpholine ring can be crucial for selective interaction with biological targets such as enzymes and receptors. researchgate.net This stereochemical precision is essential for enhancing therapeutic efficacy and minimizing off-target effects. Consequently, the development of methods for the efficient and stereoselective synthesis of substituted morpholines is a significant goal in organic chemistry. nih.gov In central nervous system (CNS) drug discovery, for instance, morpholine scaffolds are used to enhance potency, act as a framework to correctly position other functional groups, and modulate pharmacokinetic properties. nih.govacs.org The structural rigidity and defined stereochemistry of chiral morpholines make them attractive building blocks for creating complex and potent therapeutic agents. acs.org

Overview of Stereoselective Synthetic Methodologies

The construction of chiral morpholine rings with high stereochemical control is a key challenge that has been addressed by various synthetic strategies. Catalytic asymmetric methods are particularly sought after due to their efficiency and atom economy. semanticscholar.org

Several innovative methodologies have been developed:

Asymmetric Hydrogenation: This method has been successfully applied to unsaturated morpholines using catalysts like bisphosphine-rhodium complexes. It allows for the synthesis of a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org

Copper-Promoted Oxyamination: A method involving the copper(II) 2-ethylhexanoate (B8288628) promoted addition of an alcohol and an amine across an alkene has been reported for synthesizing 2-aminomethyl morpholines. This reaction proceeds with good to excellent yields and high diastereoselectivity. nih.gov

Organocatalytic Halocyclization: An asymmetric chlorocycloetherification protocol using cinchona alkaloid-derived catalysts provides access to morpholines containing a quaternary stereocenter. This method furnishes chlorinated 2,2-disubstituted morpholines from alkenol substrates with high yields and enantioselectivities under mild conditions. rsc.orgrsc.org

Synthesis from Chiral Precursors: Another common strategy involves starting with commercially available chiral building blocks. For example, a practical asymmetric synthesis of chiral 3-aminomethyl-4-(4-fluorobenzyl)morpholine has been achieved starting from (R)- and (S)-epichlorohydrins. clockss.org The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine itself can begin with (S)-4-benzylmorpholine, which then undergoes further reactions, such as reductive amination, to introduce the methanamine group. evitachem.com

These diverse methodologies highlight the ongoing efforts to develop robust and versatile routes to stereochemically pure morpholine derivatives, enabling further exploration of their potential in various fields, particularly drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[(3S)-4-benzylmorpholin-3-yl]methanamine |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 |

InChI Key |

HETPMFZQKHRWBE-LBPRGKRZSA-N |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CN |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Benzylmorpholin 3 Yl Methanamine

Stereoselective Approaches to the Morpholine (B109124) Core

The creation of the chiral morpholine ring is a critical phase in the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine. The stereochemistry at the C-3 position dictates the biological activity of many morpholine-containing compounds. Strategies to achieve this are broadly categorized into those that start with inherently chiral molecules (chiral pool synthesis) and those that induce chirality during the ring-formation step (asymmetric cyclization).

Chiral Pool Derived Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach transfers the existing stereochemistry of the starting material to the target molecule, providing an efficient route to optically active products.

The amino acid serine is a valuable chiral precursor for constructing 3-substituted morpholines due to its inherent stereochemistry and functional groups. rsc.org A common strategy begins with the N-benzylation of the appropriate serine enantiomer, for instance, (S)-serine. The resulting N-benzylserine can then undergo cyclization. rsc.org

One established method involves reacting N-benzylserine with chloroacetyl chloride in the presence of a base. rsc.org This reaction forms a 5-oxomorpholine-3-carboxylate intermediate. The initial attempts to directly cyclize serine or its methyl ester with chloroacetyl chloride were challenging; however, protection of the amino group as a benzylamine facilitated the ring closure. rsc.org The subsequent reduction of the lactam (amide) and the carboxylate functionalities is crucial. A reducing agent like borane-dimethyl sulfide complex can be employed to reduce both the amide and the ester groups, yielding the (S)-(4-Benzylmorpholin-3-yl)methanol precursor. rsc.orgthieme-connect.com This multi-step process effectively translates the stereocenter of serine to the C-3 position of the morpholine ring.

Table 1: Key Steps in Serine-Derived Morpholine Synthesis

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | (S)-Serine, Benzyl (B1604629) Bromide | N-benzylation | (S)-N-Benzylserine |

| 2 | (S)-N-Benzylserine, Chloroacetyl Chloride | Cyclization / Lactam formation | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid |

Another approach involves utilizing simpler, readily available chiral precursors that can be elaborated into the desired morpholine structure. This can include starting with enantiomerically pure amino alcohols, which serve as foundational building blocks for the morpholine ring. nih.gov For example, a chiral amino alcohol can be O-allylated and N-arylated. A subsequent palladium-catalyzed carboamination reaction can then be used to form the cis-3,5-disubstituted morpholine ring with high stereocontrol. nih.gov While this method generates a more complex morpholine, the principle relies on the initial chirality of the amino alcohol precursor to define the stereochemistry of the final product. The versatility of this method allows for the synthesis of a wide array of substituted morpholines by varying the starting amino alcohol and the coupling partner in the carboamination step. nih.gov

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions establish the stereocenter during the formation of the heterocyclic ring. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome.

A notable strategy for synthesizing 3-substituted morpholines is a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov This process can start with an aminoalkyne substrate containing an ether linkage. A titanium catalyst is used for the initial hydroamination step, which forms a cyclic imine. This imine is not isolated but is subsequently reduced in the same pot using a chiral ruthenium catalyst, such as a Noyori-Ikariya type catalyst (e.g., RuCl(S,S)-Ts-DPEN). This second step, the asymmetric transfer hydrogenation, creates the chiral center at the C-3 position with high enantiomeric excess. nih.gov Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the ligand of the ruthenium catalyst is crucial for achieving high stereoselectivity. nih.gov

Other asymmetric strategies include forming the stereocenter before or after the cyclization event. researchgate.net For instance, asymmetric hydrogenation of a pre-formed dehydromorpholine can establish a chiral center, although this has been more extensively studied for 2-substituted morpholines. rsc.org

Functional Group Interconversions on the Morpholine Ring

Once the chiral morpholine core is established, the final step is to install the required methanamine group at the C-3 position. This typically involves the chemical modification of a precursor functional group.

Transformation of Precursor Alcohols to Amines

The synthesis of this compound is commonly achieved from its corresponding alcohol precursor, (S)-(4-Benzylmorpholin-3-yl)methanol. This transformation is a standard functional group interconversion in organic synthesis. A typical and effective method involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate and subsequent reduction.

First, the primary alcohol is "activated" by converting it into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine. The resulting sulfonate ester is then susceptible to nucleophilic substitution.

In the second step, the sulfonate is treated with a source of nitrogen, such as sodium azide, to form an intermediate azidomethyl derivative via an Sₙ2 reaction. This reaction proceeds with an inversion of configuration, although for a primary alcohol, this does not affect the existing stereocenter at C-3. Finally, the azide is reduced to the primary amine. This reduction can be accomplished under various conditions, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with reagents like lithium aluminum hydride (LiAlH₄). This sequence provides a reliable route to the desired this compound from its alcohol precursor.

Table 2: Typical Reaction Sequence for Alcohol to Amine Conversion

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | (S)-(4-Benzylmorpholin-3-yl)methanol | TsCl or MsCl, Base (e.g., Et₃N) | (S)-(4-Benzylmorpholin-3-yl)methyl tosylate/mesylate |

| 2 | Tosylate/Mesylate intermediate | Sodium Azide (NaN₃) | (S)-3-(Azidomethyl)-4-benzylmorpholine |

| 3 | Azidomethyl intermediate | Reducing Agent (e.g., H₂/Pd-C or LiAlH₄) | This compound |

Reductive Amination Strategies

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, making it a key strategy in the synthesis of substituted amines like this compound. chemrxiv.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.gov The mild conditions and high functional group tolerance of this reaction make it particularly suitable for complex molecule synthesis. researchgate.net

In the context of synthesizing chiral morpholine derivatives, a reductive amination approach could involve a precursor molecule containing a morpholine scaffold and a suitable carbonyl group, which is then reacted with an appropriate amine under reducing conditions. For instance, a chiral aldehyde-substituted morpholine could be reacted with ammonia or a protected amine equivalent, followed by reduction to yield the aminomethyl group.

Key components and conditions for a representative reductive amination reaction are outlined in the table below. The choice of reducing agent is crucial; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion intermediate without affecting the initial carbonyl group. nih.gov

Table 1: Typical Components in a Reductive Amination Strategy

| Component | Role | Example |

|---|---|---|

| Carbonyl Precursor | Provides the carbon backbone and the group to be transformed into the amine. | A chiral morpholine-3-carbaldehyde |

| Amine Source | Provides the nitrogen atom for the new amine. | Ammonia, Benzylamine |

| Reducing Agent | Reduces the intermediate imine/iminium ion to the final amine. | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

The efficiency and stereochemical outcome of the reductive amination can be influenced by factors such as the nature of the substrates, the choice of reducing agent, and the reaction conditions.

Alkylation Reactions for Benzyl Moiety Installation

Alkylation reactions provide a direct method for introducing the benzyl group onto the nitrogen atom of the morpholine ring. This strategy is fundamental in organic synthesis for constructing C-N bonds. The installation of the benzyl moiety is a key step in arriving at the final this compound structure.

This synthetic route would typically start with a precursor such as (S)-(morpholin-3-yl)methanamine, where the secondary amine of the morpholine ring is available for reaction. This precursor would then be treated with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The base serves to deprotonate the morpholine nitrogen, increasing its nucleophilicity and facilitating the substitution reaction with the benzyl halide.

The selection of the base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic base is often employed to prevent competition with the morpholine amine. The reaction conditions for a typical N-alkylation are summarized in the table below.

Table 2: Typical Components in an Alkylation Reaction for Benzyl Moiety Installation

| Component | Role | Example |

|---|---|---|

| Morpholine Precursor | The substrate to be benzylated. | (S)-(morpholin-3-yl)methanamine |

| Benzylating Agent | Provides the benzyl group. | Benzyl bromide (BnBr) |

| Base | Activates the amine for nucleophilic attack. | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) |

Careful control of the reaction stoichiometry is important to avoid potential over-alkylation, particularly if the primary amine of the aminomethyl side chain is unprotected. Protecting group strategies may be employed to ensure selective benzylation at the desired morpholine nitrogen.

Stereochemical Control and Applications in Asymmetric Synthesis

Principles of Enantioselectivity and Diastereoselectivity in Organic Reactions

In the realm of organic synthesis, achieving control over the three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers have identical physical and chemical properties, they often exhibit different biological activities. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. ethernet.edu.etlibretexts.org This selectivity is broadly categorized into enantioselectivity and diastereoselectivity.

Enantioselectivity is observed in reactions that produce a chiral product from an achiral or racemic starting material, leading to the preferential formation of one enantiomer over the other. libretexts.orgmasterorganicchemistry.com An enantioselective reaction requires a chiral influence, which can be a chiral catalyst, a chiral reagent, or a chiral auxiliary. masterorganicchemistry.com The degree of enantioselectivity is often quantified by the enantiomeric excess (ee), which measures the predominance of one enantiomer. cureffi.org

Diastereoselectivity describes the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. masterorganicchemistry.comsaskoer.ca Diastereoselectivity can arise when a molecule that already contains a stereocenter undergoes a reaction that creates a new one. masterorganicchemistry.com The existing chiral center can influence the stereochemical outcome at the new center, often due to steric hindrance or other electronic effects that favor the approach of a reagent from one face of the molecule over the other. cureffi.org This control can be achieved through kinetic or thermodynamic control, where the difference in energy between the transition states or the products determines the favored diastereomer. saskoer.ca

Several factors influence the stereochemical outcome of a reaction, including steric effects (repulsive interactions), stereoelectronic effects (orbital interactions), and conformational effects related to the spatial arrangement of the reactants. libretexts.org

| Selectivity Type | Definition | Requirement | Example Outcome |

| Enantioselectivity | Preferential formation of one enantiomer over its mirror image. libretexts.org | Chiral influence (catalyst, reagent, auxiliary). masterorganicchemistry.com | Product mixture of 95% (R)-enantiomer and 5% (S)-enantiomer. |

| Diastereoselectivity | Preferential formation of one diastereomer over other possible diastereomers. saskoer.ca | Often involves a pre-existing stereocenter influencing the formation of a new one. masterorganicchemistry.com | Reaction yielding two diastereomers in a 90:10 ratio. |

Role of (S)-(4-Benzylmorpholin-3-yl)methanamine as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, biologically active molecules and other high-value chemical entities. nih.govenamine.net Their incorporation preserves or transfers chirality during a synthetic sequence. This compound, possessing a defined stereocenter at the C3 position of the morpholine (B109124) ring, is a valuable chiral building block. Its structure contains multiple functional groups—a primary amine, a tertiary amine, and an aromatic ring—that can be strategically manipulated in synthesis.

The primary amine of this compound serves as a versatile handle for integrating the chiral morpholine scaffold into larger, more complex structures. This can be achieved through various chemical transformations, such as amide bond formation, reductive amination, or nucleophilic substitution reactions. The morpholine ring itself is a privileged structure in medicinal chemistry, known to enhance properties like solubility and metabolic stability. acs.org By using the (S)-enantiomer of this building block, chemists can ensure that the final complex molecule is synthesized as a single enantiomer, which is crucial for optimizing drug-receptor interactions and improving therapeutic efficacy. enamine.netnih.gov The synthesis of polydentate building blocks, for instance, often involves coupling different molecular parts through reactions like bromine substitution, where a chiral amine component can be incorporated. researchgate.net

The inherent chirality of this compound can be used to control the formation of new stereogenic centers in subsequent reactions, a process known as diastereoselective synthesis. When the primary amine is modified and brought into proximity with a prochiral center (an atom that can become a stereocenter), the stereocenter on the morpholine ring can direct the stereochemical outcome of the reaction. For example, if the amine is acylated and the resulting amide is used in an alkylation or aldol (B89426) reaction, the chiral environment created by the morpholine scaffold can favor the formation of one diastereomer over others. This strategy is fundamental in asymmetric synthesis, where existing chirality is leveraged to create new, well-defined stereocenters. nih.gov

Potential as a Chiral Auxiliary or Ligand Scaffold

Beyond its role as a structural component, the this compound framework has significant potential for use as a chiral auxiliary or as a scaffold for designing chiral ligands for asymmetric catalysis.

A chiral auxiliary is a temporary chiral handle that is attached to a substrate to direct the stereoselectivity of a reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chiral information to the product. sigmaaldrich.com Key design considerations for an effective auxiliary include:

Ease of Attachment and Removal: The auxiliary must be easily attached to the substrate and subsequently cleaved under mild conditions without racemizing the product.

High Stereochemical Control: It must effectively shield one face of the reactive center, leading to high diastereoselectivity. nih.gov

Conformational Rigidity: A well-defined and rigid conformation often enhances stereochemical induction.

Morpholine-based structures can be effective chiral auxiliaries. For instance, amides derived from chiral amines can exhibit remarkable stereocontrol in reactions like alkylations. nih.gov In the case of this compound, the primary amine can be readily converted into an amide. The resulting structure, with its bulky benzyl (B1604629) group and defined stereochemistry, could provide the necessary steric hindrance to direct reactions on the acyl group with high diastereoselectivity, similar to how other auxiliaries like Ellman's sulfinamide are used. mdpi.comresearchgate.net

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. The structure of this compound is suitable for development into a chiral ligand. The presence of two nitrogen atoms (the primary amine and the tertiary morpholine nitrogen) allows it to act as a bidentate ligand, coordinating to a metal center. The chiral center adjacent to the coordination sites can create a chiral environment around the metal, enabling enantioselective transformations.

While specific studies on this compound as a ligand are not extensively documented, the performance of other chiral morpholine-based organocatalysts and ligands provides a strong precedent. For example, morpholine-based catalysts have been successfully employed in 1,4-addition reactions, achieving excellent conversion and diastereoselection. nih.gov The effectiveness of such a ligand would depend on the reaction type and the metal used, but the fundamental structural features—multiple coordination sites and a proximate stereocenter—make it a promising scaffold for the development of new asymmetric catalysts.

| Application | Role of this compound | Key Functional Group(s) | Desired Outcome |

| Chiral Building Block | Incorporated as a permanent part of the final molecule. | Primary amine | Synthesis of a single enantiomer of a complex target molecule. nih.gov |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a reaction. sigmaaldrich.com | Primary amine (for conversion to an amide) | High diastereoselectivity in the formation of a new stereocenter. nih.gov |

| Chiral Ligand Scaffold | Forms a complex with a metal to create an asymmetric catalyst. | Primary amine, Tertiary morpholine nitrogen | High enantioselectivity in a catalytic reaction. nih.gov |

An article on the chemical compound "this compound" focusing on its role in stereochemical control and applications in asymmetric synthesis cannot be generated as requested. Extensive searches for scholarly articles, peer-reviewed journals, and patents have yielded no specific information regarding the use of this compound in either organocatalytic systems or metal-mediated asymmetric reactions.

The performed searches aimed to uncover detailed research findings, including data suitable for tables, on the application of "this compound" as a catalyst or ligand in the aforementioned areas of asymmetric synthesis. However, the search results were consistently general, discussing broader classes of chiral morpholine derivatives or asymmetric synthesis methodologies without mentioning the specific compound of interest.

This lack of specific data suggests that "this compound" may not be a commonly utilized compound for these applications, or its use is not documented in publicly available scientific literature. It is possible that the compound serves as a building block or intermediate in the synthesis of other molecules rather than as a direct participant in catalytic processes.

Due to the absence of specific research findings on the catalytic applications of "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline. The core requirement of detailing its role in "Organocatalytic Systems" and "Metal-Mediated Asymmetric Reactions" cannot be met with the currently available information.

Mechanistic Insights and Computational Investigations

Understanding Stereochemical Induction and Reaction Pathways

The synthesis of enantiomerically pure compounds such as (S)-(4-Benzylmorpholin-3-yl)methanamine relies on a deep understanding of reaction mechanisms and the factors controlling stereochemical outcomes. Computational modeling allows chemists to visualize and analyze these pathways at a molecular level.

The key to understanding the stereoselectivity of a reaction lies in the analysis of its transition states—the high-energy structures that exist fleetingly as reactants transform into products. For the asymmetric synthesis of substituted morpholines, multiple reaction pathways are often possible. nih.govorganic-chemistry.org Computational methods can be used to model the transition states for the formation of different stereoisomers. The relative energies of these transition states determine the reaction's outcome; the pathway with the lower energy transition state is favored, leading to the major product.

In syntheses like the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors or palladium-catalyzed carboamination reactions, the catalyst and substrate come together to form a chiral complex. nih.govnih.govrsc.orgrsc.org The precise geometry of this complex dictates which face of the substrate is accessible for the subsequent reaction step. By calculating the energies of the diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially. For example, a study on the asymmetric synthesis of 3-substituted morpholines proposed that specific hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgubc.ca

Table 1: Illustrative Transition State Energy Data for a Hypothetical Asymmetric Morpholine Synthesis This table presents hypothetical data to illustrate the concept of transition state energy comparison. Specific data for this compound is not available in published literature.

| Transition State | Catalyst-Substrate Conformation | Calculated Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-S | Re-face attack | 0.0 | (S)-enantiomer |

| TS-R | Si-face attack | +2.5 | - |

Non-covalent interactions between the substrate and the reagents (particularly chiral catalysts or auxiliaries) are fundamental to stereochemical induction. These interactions, which include hydrogen bonding, steric repulsion, and electrostatic interactions, stabilize one transition state over another.

In the context of synthesizing this compound, the benzyl (B1604629) group on the nitrogen atom and the aminomethyl group at the C3 position are key structural features. During a catalytic asymmetric reaction, these groups interact with the chiral ligand of the catalyst. Computational models can map these interactions, revealing, for instance, that a specific hydrogen bond between the substrate's ether oxygen and the catalyst ligand can lock the molecule into a conformation that leads to the desired (S)-stereochemistry. organic-chemistry.orgubc.ca Steric hindrance between bulky groups on the substrate and the catalyst can likewise disfavor the formation of the unwanted enantiomer.

Advanced Computational Chemistry Approaches

To perform these mechanistic investigations, chemists rely on a suite of sophisticated computational tools. These methods allow for the detailed analysis of molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgnih.gov It is widely employed for conformational analysis and reactivity prediction due to its balance of accuracy and computational efficiency. nih.govresearchgate.net

For this compound, the morpholine ring can exist in different conformations, typically chair and boat forms. Furthermore, rotation around the single bonds connecting the benzyl group and the aminomethyl group leads to a complex potential energy surface with numerous possible conformers. researchgate.netresearchgate.net DFT calculations can be used to determine the geometries and relative energies of these conformers, identifying the most stable (lowest energy) structures that the molecule is likely to adopt. nih.gov This information is crucial, as the reactivity of a molecule can be highly dependent on its conformation.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. researchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 2: Representative DFT-Calculated Properties for a Chiral Morpholine Derivative This table contains representative data for illustrative purposes, based on typical values for similar organic molecules.

| Property | Calculated Value | Interpretation |

| Relative Conformational Energy (Chair vs. Boat) | Chair is 5.8 kcal/mol lower | The chair conformation is significantly more stable. |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.netwolfram.com It is calculated by placing a positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy. researchgate.net The resulting map is colored to show different regions of electrostatic potential: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. mdpi.com

For this compound, an MEP map would likely show a region of negative potential around the morpholine oxygen and the nitrogen of the primary amine, indicating these are sites of high electron density and potential hydrogen bond acceptors. The hydrogen atoms of the amine group would appear as regions of positive potential, identifying them as potential hydrogen bond donors. These maps are invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes. chemrxiv.org

Predicting the enantiomeric excess (ee) of a reaction is a primary goal of computational asymmetric catalysis. This can be achieved by calculating the energy difference (ΔΔG‡) between the transition states leading to the (S) and (R) enantiomers. The predicted ee can be estimated using the Boltzmann distribution, which relates this energy difference to the ratio of the products.

More advanced methods, such as Quantitative Structure-Property Relationship (QSPR) models, can also be used. acs.orgnih.gov These data-driven approaches use descriptors derived from computational chemistry to build a statistical model that correlates the structure of the chiral catalyst and substrate with the experimental ee. utexas.edu By training a model on a set of known reactions, it becomes possible to predict the ee for new, untested combinations of substrates and catalysts, thereby accelerating the discovery of highly selective reactions. acs.orgutexas.edu

Conformantional Analysis and Steric Effects

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the morpholine ring and the rotational freedom of the N-benzyl and C3-aminomethyl substituents. Theoretical calculations, such as those employing Density Functional Theory (DFT) and molecular mechanics, are instrumental in identifying the most stable conformers and quantifying the energetic barriers between them.

The morpholine ring itself predominantly adopts a chair conformation, which is significantly lower in energy than boat or twist-boat forms. In this chair conformation, substituents at the nitrogen and carbon atoms can occupy either axial or equatorial positions. The relative stability of these orientations is governed by a complex interplay of steric and stereoelectronic effects.

Key Conformational Features:

Morpholine Ring Conformation: Computational models consistently predict a chair conformation for the morpholine ring as the global energy minimum.

N-Benzyl Group Orientation: The benzyl group at the N4 position can, in principle, adopt either an axial or equatorial orientation. However, due to the significant steric bulk of the benzyl group, there is a strong energetic preference for the equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on the morpholine ring.

C3-Aminomethyl Group Orientation: Similarly, the aminomethyl group at the C3 position will also have a preferred orientation. Computational studies on related 3-substituted morpholines suggest a preference for the equatorial position to alleviate steric strain.

Rotational Isomers (Rotamers): Rotational barriers around the N4-CH2(benzyl) and C3-CH2(amine) bonds lead to the existence of multiple rotamers for each of the chair conformers. The relative energies of these rotamers are influenced by the interactions between the substituents and the morpholine ring.

The interplay of these conformational factors results in a distinct three-dimensional shape for this compound, which in turn dictates its steric accessibility and potential binding modes with biological macromolecules. The bulky benzyl group, in its preferred equatorial position, creates a significant steric shield on one face of the morpholine ring, potentially directing the approach of interacting molecules.

To quantitatively assess these conformational preferences, computational methods can be employed to calculate the relative energies of different conformers and the energy barriers for their interconversion.

| Conformer | N4-Benzyl Orientation | C3-Aminomethyl Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|---|

| 1 (Lowest Energy) | Equatorial | Equatorial | 0.00 | C2-N1-C6-C5 ≈ -55 |

| 2 | Equatorial | Axial | 2.5 - 4.0 | C2-N1-C6-C5 ≈ -54 |

| 3 | Axial | Equatorial | > 5.0 | C2-N1-C6-C5 ≈ 53 |

| 4 | Axial | Axial | > 6.0 | C2-N1-C6-C5 ≈ 52 |

Derivatization Strategies and Analytical Characterization for Stereochemical Assessment

Chemical Derivatization for Enhanced Chromatographic Analysis

Chemical derivatization serves two primary purposes in the stereochemical analysis of chiral amines: it can introduce a chiral center to form diastereomers, which are separable on standard achiral chromatography columns, and it can modify the compound's physical properties, such as volatility, to make it more suitable for specific analytical methods. nih.govnih.gov

The primary amine group of (S)-(4-Benzylmorpholin-3-yl)methanamine is a reactive site for derivatization with chiral derivatizing agents (CDAs). This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties and can be separated using non-chiral analytical techniques. nih.gov

Mosher's Amides: One of the most established methods for determining the absolute configuration and enantiomeric purity of chiral amines is the formation of Mosher's amides. nih.gov The amine is reacted with a chiral reagent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. Using either the (R)- or (S)-enantiomer of the Mosher's acid chloride results in the formation of diastereomeric amides. These diastereomers can be separated by chromatography (HPLC or GC) and analyzed by NMR spectroscopy to assign the absolute configuration. nih.gov

Fluoroacyl Derivatives: Reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, react with primary amines to yield stable diastereomeric derivatives. nih.gov These derivatives often contain strong chromophores, enhancing their detectability by UV-Vis detectors in HPLC systems. The resulting diastereomers can be readily separated on a standard reversed-phase C18 column. nih.gov

Interactive Table of Common Chiral Derivatizing Agents for Amines Press the headers to sort the table.

| Chiral Derivatizing Agent (CDA) | Acronym | Resulting Derivative | Key Features |

|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA | Mosher's Amide | Widely used for NMR determination of absolute configuration. nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA | Marfey's Adduct | Strong chromophore for enhanced UV detection in HPLC. nih.gov |

| N-(Trifluoroacetyl)-L-prolyl chloride | TFPC | Proline Derivative | Creates volatile derivatives suitable for GC analysis. |

For analysis by gas chromatography (GC), compounds must be volatile and thermally stable. sigmaaldrich.com Primary amines like this compound can exhibit poor peak shape and thermal degradation in a GC system. Silylation is a derivatization technique that replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which reduces polarity, decreases hydrogen bonding, and increases the compound's volatility and thermal stability. researchgate.nettcichemicals.com

Trimethylsilylation: This is the most common silylation method. It involves reacting the amine with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comresearchgate.net The reaction yields a more volatile TMS derivative that is amenable to GC analysis. The ease of derivatization for amines generally follows the order: primary > secondary. sigmaaldrich.com

Interactive Table of Common Silylating Reagents Press the headers to sort the table.

| Silylating Reagent | Acronym | Key Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, widely used for amines, alcohols, and carboxylic acids. tcichemicals.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides, with volatile byproducts. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other reagents like BSTFA or HMDS. researchgate.net |

| 1,1,1,3,3,3-Hexamethyldisilazane | HMDS | A weaker silyl (B83357) donor, often requiring a catalyst and heating. |

Analytical Techniques for Stereoisomer Purity Determination

Once derivatized, or in its native form, the stereochemical purity of this compound is determined using specialized analytical methods capable of distinguishing between stereoisomers.

Chiral chromatography is a powerful technique for the direct separation of enantiomers. gcms.cz This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for enantiomeric separation. unife.it For a compound like this compound, which contains a basic nitrogen atom, several types of CSPs are effective. unife.it

Polysaccharide-based CSPs: Columns with chiral selectors made from derivatives of cellulose (B213188) or amylose (B160209) are highly versatile and represent the most popular class of CSPs. nih.gov They can separate a broad range of chiral compounds, including amines.

Macrocyclic Antibiotic-based CSPs: These phases, such as those based on vancomycin (B549263) or teicoplanin, offer unique chiral recognition capabilities and can operate in various separation modes (reversed-phase, normal-phase, polar-organic). nih.gov

Protein-based CSPs: Columns using immobilized proteins like cellobiohydrolase (CBH) are effective for separating basic drugs containing nitrogen atoms. unife.it

Chiral Gas Chromatography (GC): For direct enantiomeric separation by GC, the stationary phase must be chiral. The most common chiral GC columns are based on cyclodextrin (B1172386) derivatives. wisc.edusigmaaldrich.com These cyclodextrin molecules have a chiral cavity, and enantiomers can exhibit differential inclusion into this cavity, allowing for their separation. sigmaaldrich.com Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are often used as the CSP in capillary GC columns for this purpose. gcms.cz

Interactive Table of Chiral Stationary Phase (CSP) Classes Press the headers to sort the table.

| CSP Class | Common Selectors | Typical Application | Analytical Method |

|---|---|---|---|

| Polysaccharide Derivatives | Cellulose or Amylose tris(phenylcarbamate) derivatives | Broad range of chiral compounds, including amines and alcohols. nih.gov | HPLC, SFC |

| Cyclodextrin Derivatives | β-cyclodextrin, γ-cyclodextrin | Small aromatic and aliphatic compounds, volatile enantiomers. sigmaaldrich.com | GC, HPLC |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Chiral amines, amino acids, carboxylic acids. nih.gov | HPLC |

| Chiral Crown Ethers | (+)-(18-Crown-6)-tetracarboxylic acid | Primary amines and amino acids. nih.gov | HPLC |

While chromatography can separate and quantify enantiomers, spectroscopic methods are often required to assign the absolute configuration (R or S) of a specific stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for stereochemical assignment, especially when used in conjunction with chiral derivatizing agents like Mosher's acid (MTPA). nih.gov After forming the (R)-MTPA and (S)-MTPA amides of this compound, their ¹H or ¹⁹F NMR spectra are recorded. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, protons or fluorine atoms near the chiral center will experience different magnetic environments in the two diastereomers, leading to different chemical shifts (δ). By analyzing the difference in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on established conformational models of Mosher's amides. nih.gov

Illustrative NMR Data for Mosher's Amide Analysis This table contains hypothetical data to illustrate the principle.

| Proton/Group Analyzed | δ for (S)-Amine-(R)-MTPA | δ for (S)-Amine-(S)-MTPA | Δδ (δS - δR) | Inferred Configuration |

|---|---|---|---|---|

| Morpholine (B109124) H-3 | 4.15 ppm | 4.25 ppm | +0.10 | Consistent with model |

| Methylene Bridge -CH₂- | 3.60 ppm | 3.52 ppm | -0.08 | Consistent with model |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. For this compound, the spectrum would show a specific pattern of positive or negative absorption bands (known as Cotton effects) at particular wavelengths. While direct determination of absolute configuration from a CD spectrum alone can be complex, it is a powerful tool when comparing the experimental spectrum to that of a known standard or to spectra predicted by computational chemistry methods.

Future Perspectives in the Research of S 4 Benzylmorpholin 3 Yl Methanamine

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic methodologies is paramount to advancing the applications of (S)-(4-Benzylmorpholin-3-yl)methanamine. Future research will likely focus on overcoming the limitations of existing multi-step syntheses, which often involve costly reagents and generate significant waste.

Key areas for exploration include:

Catalytic Asymmetric Hydrogenation: A promising avenue lies in the asymmetric hydrogenation of corresponding unsaturated morpholine (B109124) precursors. rsc.orgnih.gov The use of rhodium complexes with large bite angle bisphosphine ligands has shown success in producing 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov Future work could adapt this methodology for the synthesis of 3-substituted morpholines like this compound, potentially offering a more direct and atom-economical route. nih.gov

Organocatalysis: The field of asymmetric organocatalysis presents a wealth of opportunities for the synthesis of chiral morpholines. beilstein-journals.org Research into novel organocatalysts, such as proline derivatives or chiral thioureas, could lead to new pathways for constructing the chiral morpholine core with high stereocontrol. beilstein-journals.org These methods often provide milder reaction conditions and avoid the use of heavy metals.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach. Future investigations could explore the use of engineered enzymes, such as aminotransferases or hydrolases, to resolve racemic mixtures or to directly synthesize the chiral amine from a prochiral substrate.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Hydrogenation | High efficiency, atom economy, excellent enantioselectivity | Development of catalysts for 3-substituted dehydromorpholines |

| Asymmetric Organocatalysis | Metal-free, mild reaction conditions, diverse catalyst portfolio | Design of novel catalysts for stereoselective cyclization reactions |

| Biocatalysis | High selectivity, environmentally benign, mild conditions | Enzyme screening and engineering for specific substrate recognition |

Expanding the Scope of Asymmetric Applications

The inherent chirality and structural features of this compound make it an attractive candidate for a broader range of applications in asymmetric synthesis, extending beyond its current use as a building block.

Future research is anticipated in the following areas:

Chiral Ligands for Transition Metal Catalysis: The diamine functionality of this compound could be exploited in the design of novel chiral ligands for transition metal-catalyzed reactions. These ligands could find applications in asymmetric hydrogenations, C-C bond-forming reactions, and other stereoselective transformations.

Organocatalysis: Derivatives of this compound could be developed as primary or secondary amine organocatalysts. beilstein-journals.org Such catalysts could be employed in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, to generate other valuable chiral molecules. beilstein-journals.org The defined stereochemistry of the morpholine ring could impart a high degree of stereocontrol in these transformations.

Chiral Solvating Agents and Resolving Agents: The compound and its derivatives could be investigated for their ability to act as chiral solvating agents in NMR spectroscopy for the determination of enantiomeric excess. Furthermore, their potential as resolving agents for the separation of racemic mixtures of other chiral compounds warrants exploration.

| Potential Application | Mechanism of Action | Target Reactions |

| Chiral Ligand | Coordination to a metal center, creating a chiral environment | Asymmetric hydrogenation, cross-coupling reactions |

| Organocatalyst | Formation of chiral iminium or enamine intermediates | Michael additions, Aldol reactions, Mannich reactions |

| Chiral Resolving Agent | Formation of diastereomeric salts with a racemate | Separation of enantiomers through crystallization |

Development of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound.

Key strategies for achieving this include:

Use of Greener Solvents and Reagents: A shift towards the use of renewable solvents, such as bio-derived ethers or alcohols, and the replacement of hazardous reagents with more benign alternatives will be a critical area of focus. chemrxiv.org For instance, recent advancements in the synthesis of morpholines utilize ethylene (B1197577) sulfate (B86663) as a less hazardous alternative to traditional alkylating agents. chemrxiv.org

Atom Economy and Waste Reduction: The design of synthetic routes that maximize atom economy by incorporating all atoms from the starting materials into the final product is a central tenet of green chemistry. nih.gov Catalytic methods, in particular, are advantageous in this regard as they reduce the need for stoichiometric reagents. nih.gov

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and optimization. This can lead to higher yields and reduced waste generation.

| Sustainability Approach | Key Benefits | Research Implementation |

| Green Reagents and Solvents | Reduced environmental impact and improved safety | Investigating bio-based solvents and less toxic reagents like ethylene sulfate chemrxiv.org |

| High Atom Economy Processes | Minimized waste generation and efficient use of resources | Prioritizing catalytic reactions over stoichiometric ones nih.gov |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Development of flow-based protocols for key synthetic steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.